![molecular formula C22H18BrN3O3S2 B2538243 N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403732-65-0](/img/structure/B2538243.png)

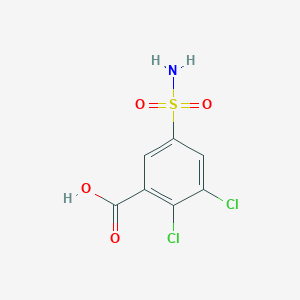

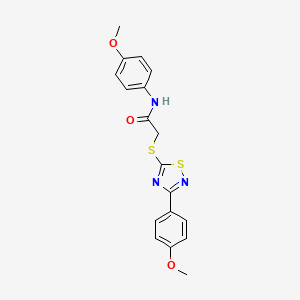

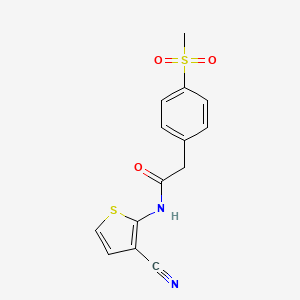

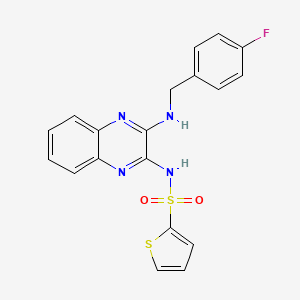

N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

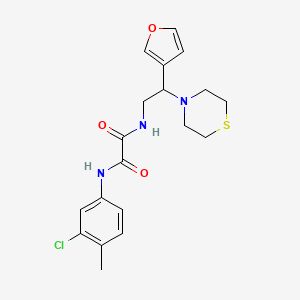

N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Biological Activity and Molecular Interactions

Research indicates that compounds with similar structural features to N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide have been extensively studied for their biological activities. For instance, studies on thiophene analogues of certain carcinogens, like benzidine and 4-aminobiphenyl, reveal that these compounds retain their activity when an aromatic ring is replaced by an isosteric and/or isoelectronic aromatic ring, suggesting potential biological interactions (Ashby et al., 1978). Moreover, the review of benzimidazoles, imidazothiazoles, and imidazoles highlights their transformation into more potent central nervous system (CNS) drugs, indicating the potential for neurological applications (Saganuwan, 2020).

Chemical Inhibition and Interaction

The examination of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underscores the importance of selectivity in metabolic pathways, hinting at the potential for targeted drug interactions and pharmacokinetic profiles (Khojasteh et al., 2011). The exploration of N-Ar axis in synthetic organic chemistry also reveals the significance of structure-reactivity relationships and the role of chemical selectivity, indicating a pathway for the development of novel compounds with specific interactions (Kondo & Murakami, 2001).

Environmental and Health Implications

The degradation of acetaminophen by advanced oxidation processes and its implications for environmental health has been a topic of considerable research, demonstrating the biotoxicity of by-products and the necessity for effective degradation pathways (Qutob et al., 2022). Similarly, the review of ABTS/PP decolorization assay of antioxidant capacity provides insights into reaction pathways and oxidative degradation, crucial for understanding the environmental and physiological impact of these processes (Ilyasov et al., 2020).

Propiedades

IUPAC Name |

N-benzyl-2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O3S2/c23-17-10-12-18(13-11-17)31(28,29)26-20-9-5-4-8-19(20)25-22(26)30-15-21(27)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXYAYXTAHTHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)